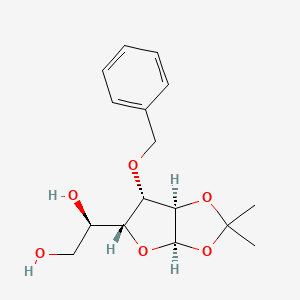

3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose

Descripción general

Descripción

3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose: is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of glucose, modified to include benzyl and isopropylidene groups, which makes it useful for studying carbohydrate chemistry and glycoconjugates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose typically involves the protection of glucose derivatives. One common method includes the benzylation of glucose followed by the formation of the isopropylidene acetal. The reaction conditions often involve the use of benzyl chloride and acetone in the presence of acid catalysts .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Acid-Catalyzed Deprotection and Hydrolysis

The isopropylidene group at C1/C2 undergoes acid-mediated cleavage, enabling access to free hydroxyl groups for further functionalization.

Key Findings :

-

Complete deprotection requires prolonged exposure to strong acids (e.g., 6 M HCl) .

-

Partial hydrolysis under milder conditions retains the benzyl group while exposing C5/C6 hydroxyls for subsequent reactions .

Glycosylation Reactions

The C1 anomeric center participates in glycosidic bond formation under Lewis acid catalysis.

Mechanistic Insight :

-

The 1,2-O-isopropylidene group stabilizes the oxocarbenium ion intermediate, favoring β-selectivity with bulky acceptors.

-

Steric hindrance from the benzyl group at C3 directs glycosylation to the C6 hydroxyl in oligosaccharide synthesis .

Sulfonation and Substitution at C5

The C5 hydroxyl undergoes sulfonation, enabling nucleophilic displacement.

Stereochemical Outcome :

-

SN2 displacement at C5 inverts configuration, converting D-gluco to L-ido stereochemistry .

-

Bulkier leaving groups (e.g., triflate) enhance substitution efficiency over elimination .

Oxidative Deprotection

Selective removal of the benzyl group via hydrogenolysis or photochemical methods.

Notable Observations :

-

Photochemical deprotection with DDQ preserves acid-sensitive isopropylidene groups .

-

Hydrogenolysis retains the furanose ring structure without epimerization .

Epoxidation and Ring-Opening

The C5/C6 diol forms epoxides under basic conditions, enabling stereoselective ring-opening.

Applications :

-

Epoxides serve as intermediates for synthesizing rare sugars (e.g., L-idofuranose) .

-

Ring-opening with amines generates aminodeoxy sugars for glycopeptide synthesis .

Crystallographic and Conformational Analysis

X-ray studies reveal steric and electronic influences on reactivity:

Aplicaciones Científicas De Investigación

Glycobiology Research

Role as a Biochemical Reagent

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose is utilized extensively in glycobiology for the synthesis of glycosides and glycoproteins. Its structural properties allow it to serve as a building block for more complex carbohydrate structures, facilitating the study of glycan functions in biological systems .

Case Study: Synthesis of Glycosides

In a study focused on synthesizing glycosides, researchers employed 3-O-benzyl derivatives to create various glycosyl donors. The compound’s ability to undergo selective acylation reactions has been demonstrated, yielding derivatives that are crucial for understanding glycosylation processes in cells .

Organic Synthesis

Intermediate in Synthesis Pathways

The compound acts as an important intermediate in the synthesis of various sugar derivatives. For instance, it can be transformed into 3,5,6-substituted derivatives through regioselective reactions, which are essential for developing new pharmaceuticals .

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acylation with Pentanoyl | Excess pentanoyl chloride in DCM | 58 |

| Benzylation | Benzyl chloride with NaOH at 50°C | 84 |

| Methanesulfonylation | Methanesulfonyl chloride in DCM | High |

Pharmaceutical Applications

Potential Antimicrobial Activity

Recent research has indicated that derivatives of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose exhibit antimicrobial properties. In vitro tests showed inhibition zones against various bacterial strains, suggesting potential use as antimicrobial agents .

Case Study: Antimicrobial Testing

In a controlled study, compounds derived from 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose were tested against common pathogens. The results indicated significant activity compared to standard antibiotics like ampicillin, highlighting its potential as a lead compound for drug development .

Material Science

Use in Polymer Chemistry

This compound has also been explored for its applications in polymer chemistry where it serves as a monomer for producing polysaccharides with tailored properties. Its ability to form stable linkages makes it suitable for creating biodegradable materials that mimic natural polysaccharides .

Mecanismo De Acción

The mechanism of action of 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose involves its interaction with enzymes and proteins that recognize carbohydrate structures. The benzyl and isopropylidene groups protect the glucose molecule, allowing for selective reactions at specific sites. This makes it a valuable tool in studying enzyme-substrate interactions and the synthesis of glycoconjugates .

Comparación Con Compuestos Similares

- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose

- 1,2-O-Isopropylidene-alpha-D-glucofuranose

- 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-alpha-D-glucofuranose

Uniqueness: 3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose is unique due to its specific protective groups, which allow for selective reactions and studies in glycobiology. Its structure provides a balance between stability and reactivity, making it a versatile reagent in both research and industrial applications .

Actividad Biológica

3-O-Benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose is a modified glucose derivative that has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This compound, characterized by its unique molecular structure (C19H26O6), exhibits properties that make it a valuable tool in studying carbohydrate interactions and enzyme mechanisms.

Chemical Structure and Properties

The compound features a benzyl group at the 3-position and isopropylidene groups at the 1 and 2 positions of the glucose furanose structure. Its molecular weight is approximately 350.41 g/mol, and it demonstrates solubility in various solvents, including alcohol and water, which enhances its applicability in biochemical experiments.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Interaction : This compound has been shown to interact with various enzymes, particularly those involved in carbohydrate metabolism. Its protective groups allow for selective reactions that can elucidate enzyme-substrate dynamics .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration in the development of carbohydrate-based antibiotics.

- Glycobiology Applications : It serves as a building block for synthesizing more complex carbohydrate structures, facilitating research into glycoconjugates and their biological roles .

The mechanism of action for this compound involves its selective binding to proteins and enzymes that recognize carbohydrate structures. The presence of benzyl and isopropylidene groups enhances the stability and reactivity of the glucose molecule, allowing for targeted interactions in biochemical pathways .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-O-Benzyl-1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose | C19H26O6 | Additional protection at positions 5 and 6 |

| 3-O-Methyl-1,2-O-isopropylidene-alpha-D-glucofuranose | C17H24O6 | Methyl group instead of benzyl; different solubility properties |

| 3-O-Acetyl-1,2-O-isopropylidene-alpha-D-glucofuranose | C17H24O6 | Acetate protecting group; used in different synthetic pathways |

This table highlights how the protective groups influence the reactivity and application of these compounds in research.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that derivatives like this compound can inhibit glycoside hydrolases, enzymes critical for carbohydrate breakdown. This inhibition was measured through kinetic assays showing significant changes in enzyme activity upon introduction of the compound .

- Synthesis of Glycoconjugates : A study focused on synthesizing glycoconjugates using this compound as a precursor. The results indicated successful incorporation into larger structures, which were then tested for biological activity against various pathogens .

Propiedades

IUPAC Name |

(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-16(2)21-14-13(19-9-10-6-4-3-5-7-10)12(11(18)8-17)20-15(14)22-16/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFIYJOTIJKSX-UXXRCYHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.